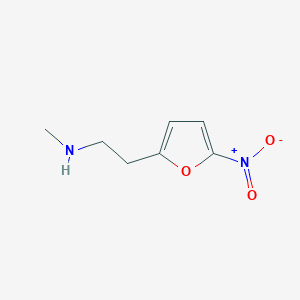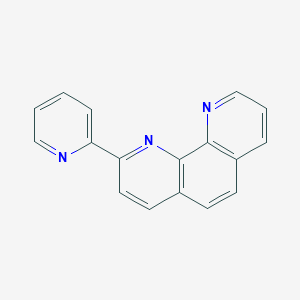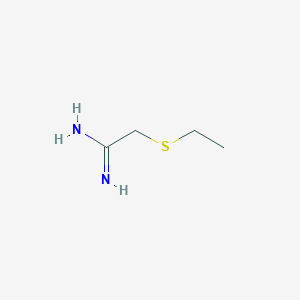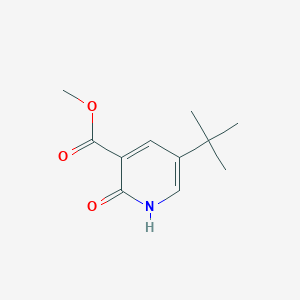
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is a chemical compound characterized by the presence of a nitrofuran moiety Nitrofurans are a class of compounds known for their diverse biological activities, including antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further modified to introduce the methyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, followed by large-scale purification and refinement techniques to ensure the compound’s purity and consistency. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to interfere with bacterial metabolic processes, leading to the inhibition of essential enzymes involved in glucose and pyruvate metabolism . This disruption ultimately results in the antibacterial effects observed with this compound.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Known for its antibacterial properties and used in topical treatments.
Uniqueness
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is unique due to its specific molecular structure, which combines the nitrofuran moiety with a methyl and amine group. This combination may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit potential antimicrobial properties. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance as a versatile chemical entity.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-methyl-2-(5-nitrofuran-2-yl)ethanamine |
InChI |
InChI=1S/C7H10N2O3/c1-8-5-4-6-2-3-7(12-6)9(10)11/h2-3,8H,4-5H2,1H3 |
InChI Key |
CBLOKJNMBKHIQH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)






![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)


![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)



